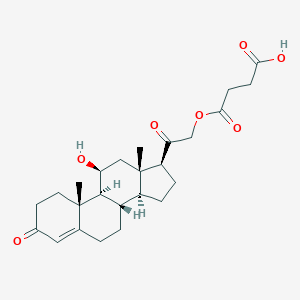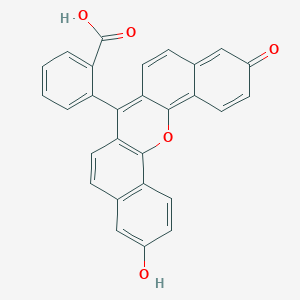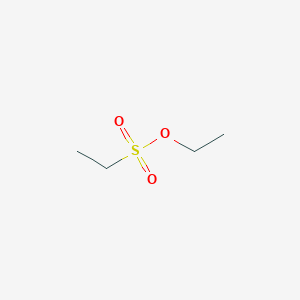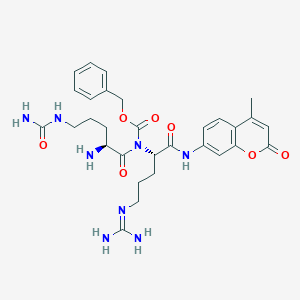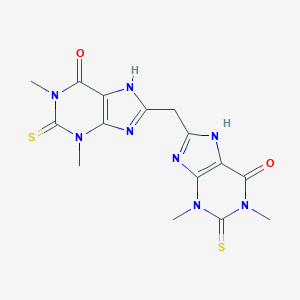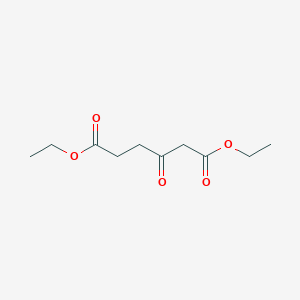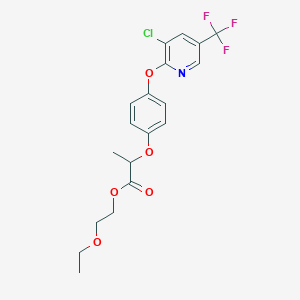![molecular formula C10H11ClF3N3 B155422 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 132834-59-4](/img/structure/B155422.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Übersicht
Beschreibung
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the CAS Number: 132834-59-4 . Its molecular weight is 265.67 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine .
Molecular Structure Analysis
The InChI code for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is 1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 . The canonical SMILES structure is C1CN(CCN1)C2=CC(=CN=C2C(F)(F)F)Cl .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” are not available, a related compound, “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)”, has been studied. It was found to be a potent and selective small-molecule 4’-phosphopantetheinyl transferase (PPTase) inhibitor that attenuates secondary metabolism and viability of bacterial cells .
Physical And Chemical Properties Analysis
The boiling point of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is between 63-67 degrees Celsius . It is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Development
One of the prominent applications of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is in the development of antibacterial agents. A derivative of this compound, ML267, has been shown to be a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which is essential for bacterial cell viability and virulence . This inhibition can thwart bacterial growth and attenuate secondary metabolism, making it a valuable target for new antibacterial drugs, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Agrochemical Research
The trifluoromethylpyridine moiety, a key structural component of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, is widely used in agrochemical research. It contributes to the development of active ingredients in pesticides due to its unique physicochemical properties. The presence of the trifluoromethyl group enhances the biological activity of agrochemicals, providing protection for crops against pests .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical ingredients. Its unique structure is leveraged to create molecules with desired properties, such as increased potency or stability. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to influence the pharmacokinetic and pharmacodynamic profiles of drugs .
Material Science
In material science, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be used to modify surface properties of materials. Its chemical structure allows for the introduction of fluorinated moieties, which can impart hydrophobicity, resistance to degradation, and other desirable characteristics to materials .
Chemical Synthesis Optimization
The compound is also utilized in chemical synthesis to optimize reactions. Its reactivity can be harnessed to improve yields, reduce reaction times, and enhance the selectivity of chemical processes. This is particularly valuable in the synthesis of complex molecules where precision and efficiency are crucial .
Analytical Chemistry
In analytical chemistry, derivatives of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be used as standards or reagents. Their consistent and predictable behavior makes them suitable for use in various analytical techniques, such as chromatography or mass spectrometry, to identify or quantify other compounds .
Safety And Hazards
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended. If it comes in contact with skin, washing with plenty of soap and water is advised. Avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPRMGRQRYRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349866 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
CAS RN |
132834-59-4 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132834-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

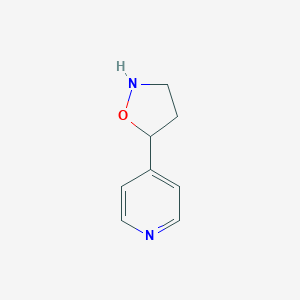
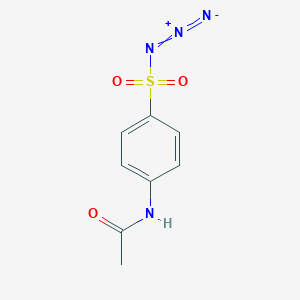


![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
